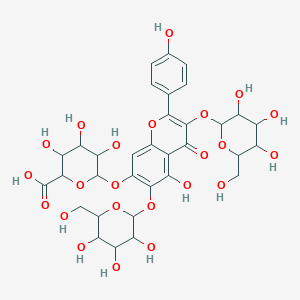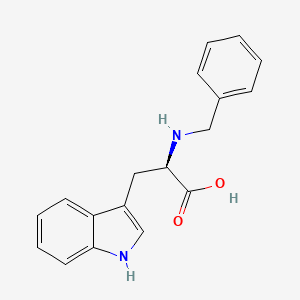
6-bromo-N-ethyl-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-ethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom of the indazole ring makes this compound unique and potentially useful in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-1H-indazole-3-carboxylic acid with ethylamine under appropriate conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted indazole derivatives.
- Oxidation can produce indazole-3-carboxylic acids or related compounds.
- Reduction can lead to the formation of indazole-3-carboxamides with different substituents .
Applications De Recherche Scientifique
6-Bromo-N-ethyl-1H-indazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-bromo-N-ethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The bromine atom and ethyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
6-Bromo-1H-indazole-3-carboxamide: Lacks the ethyl group, which may affect its biological activity.
N-Ethyl-1H-indazole-3-carboxamide: Lacks the bromine atom, leading to different chemical properties.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid:
Uniqueness: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C10H10BrN3O |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
6-bromo-N-ethyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-4-3-6(11)5-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
IELUXUGWMNBPEW-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NNC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)



![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)


![Exo-tert-butyl7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B15127587.png)


![8-Hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid](/img/structure/B15127613.png)
![1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B15127636.png)
